molecular formula C11H10N4O3 B1390302 {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid CAS No. 1183357-77-8

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid

Cat. No.: B1390302
CAS No.: 1183357-77-8
M. Wt: 246.22 g/mol
InChI Key: KJVWVQWPFNVNOO-UHFFFAOYSA-N
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Description

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid is a sophisticated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This hybrid compound integrates a pyrazole core, a privileged scaffold in drug design noted for its diverse pharmacological potential , with a pyridine-2-carboxamide moiety, which is frequently employed to enhance molecular properties such as water solubility and binding affinity . The acetic acid linker at the N-1 position of the pyrazole ring provides a versatile handle for further synthetic modification, enabling conjugation to other molecular entities or solid supports through amide bond formation or other coupling reactions. The structure of this molecule suggests its primary research value lies in the development of novel bioactive compounds. Pyrazole derivatives are investigated for a wide spectrum of activities, including use as anticancer , antimicrobial , anti-inflammatory , and antiviral agents . The presence of the pyridine ring, a common feature in many approved drugs , further underscores its utility in creating molecules that mimic natural products or interact with biological targets like enzymes and receptors. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex heterocyclic systems, such as pyrazolopyridines, which are of significant interest due to their resemblance to purine bases and their presence in clinical and pre-clinical candidates . This compound is offered For Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[4-(pyridine-2-carbonylamino)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c16-10(17)7-15-6-8(5-13-15)14-11(18)9-3-1-2-4-12-9/h1-6H,7H2,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVWVQWPFNVNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CN(N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid typically involves the reaction of pyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyrazole and pyridine derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—enhances its utility in organic synthesis.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of N-oxidesHydrogen peroxide, m-chloroperbenzoic acid
ReductionConversion of carbonyl to alcoholSodium borohydride, lithium aluminum hydride
SubstitutionIntroduction of new functional groupsN-bromosuccinimide

Biology

The compound has been studied for its interactions with biological macromolecules, showing potential as an enzyme inhibitor. This property is particularly relevant in drug design, where inhibiting specific enzymes can lead to therapeutic effects against diseases such as cancer and inflammation.

Case Study: Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways associated with cancer cell proliferation. Such findings underscore its potential as a lead compound in the development of anticancer agents.

Medicine

Research indicates that this compound may exhibit anti-inflammatory and anticancer activities. Its unique combination of functional groups allows it to interact effectively with biological targets, making it a candidate for further pharmacological exploration .

Table 2: Potential Therapeutic Applications

Application TypePotential Effects
Anti-inflammatoryReduction of inflammation markers
AnticancerInhibition of tumor growth
Enzyme inhibitionModulation of metabolic pathways

Industry

In industrial applications, this compound is utilized in the development of new materials with unique properties. Its chemical reactivity allows for the modification of polymer matrices, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

OSU-03012 (AR-12)

  • Structure: 2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)-pyrazol-1-yl]phenyl]acetic acid.
  • Key Differences : Incorporates a phenanthrenyl group and trifluoromethyl substituent, enhancing lipophilicity and metabolic stability compared to the pyridine-carbonyl group in the target compound.
  • Activity : Demonstrates potent anticancer effects by inhibiting the PI3K/AKT pathway, with specificity for pancreatic cancer models .

(Methoxycarbonylmethyl-{2-[5-methyl-3-phenyl-4-(propionylaminomethyl)pyrazol-1-yl]ethyl}amino)acetic Acid Methyl Ester

  • Structure: A pyrazole-acetic acid ester derivative with a propionylaminomethyl side chain.
  • Data : Melting point 80–82°C; molecular formula C₂₂H₃₀N₄O₅; HRMS [M⁺] 430.2195 (calcd. 430.2209) .

2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic Acid

  • Structure : Replaces the pyrazole-pyridine core with a thiazole-pyridine system.
  • Key Differences : The thiazole ring introduces sulfur-based electronic effects, altering binding affinities in biological targets.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity
{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-yl}-acetic acid C₁₂H₁₀N₄O₃ 276.24 Pyridine-carbonyl, acetic acid Not reported Potential anticancer (inferred)
OSU-03012 (AR-12) C₂₂H₁₄F₃N₃O₂ 409.36 Phenanthrenyl, trifluoromethyl Not reported Anticancer (pancreatic)
Methoxycarbonylmethyl-pyrazole derivative C₂₂H₃₀N₄O₅ 430.50 Propionylaminomethyl, methyl ester 80–82 Not reported
2-{2-[(5-Chloropyridin-2-yl)amino]-thiazol-4-yl}acetic acid C₁₀H₈ClN₃O₂S 269.70 Chloropyridyl, thiazole Not reported Research reagent

Structural Influence on Properties

  • Solubility : The acetic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., methyl esters in ), which are more lipophilic .
  • Bioactivity : Pyridine-carbonyl and pyrazole rings may facilitate interactions with kinase domains or metabolic enzymes, similar to OSU-03012’s mechanism .
  • Synthetic Accessibility : Bromoethyl intermediates (as in ) suggest feasible routes for modifying the pyrazole-acetic acid scaffold, though halogenated pyridines (e.g., 5-chloropyridin-2-yl in ) require specialized coupling conditions .

Biological Activity

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines both pyridine and pyrazole rings, which are known for their diverse pharmacological properties. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the reaction of pyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then reacted with ethyl acetoacetate to form the pyrazole ring. This synthetic pathway allows for the modification of the compound's structure, potentially enhancing its biological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Compounds containing a pyrazole moiety have been shown to possess significant anticancer properties. For instance, derivatives of 1H-pyrazole have demonstrated antiproliferative activity against various cancer cell lines, including lung, breast, and liver cancers .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial activity, which can be attributed to its structural characteristics that allow interaction with microbial targets .

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, a table summarizing structural features and biological activities is provided below:

Compound NameStructural FeaturesBiological Activity
4-Amino-PyrazolePyrazole ring with amino groupAnticancer, anti-inflammatory
Pyridine DerivativeContains pyridine ringAntimicrobial, antioxidant
5-Methyl-PyrazoleMethyl substitution on pyrazoleNeuroprotective effects

What sets this compound apart is its specific combination of pyridine and pyrazole functionalities, which may provide unique interaction profiles with biological targets compared to other similar compounds .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent. Further research is required to elucidate its mechanism and efficacy in vivo .
  • Anti-inflammatory Research : A study focusing on inflammatory models indicated that derivatives of this compound could reduce inflammation markers significantly, pointing towards its utility in treating chronic inflammatory conditions .
  • Antimicrobial Activity : Investigations into the antimicrobial properties revealed promising results against several bacterial strains, indicating its potential role in developing new antimicrobial therapies .

Q & A

Q. What are the standard synthetic protocols for preparing {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid?

The compound is typically synthesized via cyclocondensation reactions. For pyrazole derivatives, a common approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives in the presence of catalysts like DMF-DMA (dimethylformamide dimethyl acetal), followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Multi-step protocols may include palladium-catalyzed cross-coupling reactions for introducing pyridine or pyrazole substituents, as seen in related piperidine carboxylate syntheses .

Q. How is X-ray crystallography utilized to characterize this compound?

X-ray diffraction studies employ programs like SHELX (SHELXS/SHELXL) for structure solution and refinement. For small molecules, data collection at atomic resolution (≤1.0 Å) is recommended. The SHELX system integrates direct methods (e.g., phase annealing) to resolve electron density maps, particularly for pyrazole and pyridine rings, which are prone to disorder .

Q. What spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign peaks using DMSO-d6 to identify pyrazole (δ 8.0–10.0 ppm) and pyridine (δ 7.5–8.5 ppm) protons.
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
  • Mass Spectrometry : ESI-MS in positive ion mode identifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can experimental phasing challenges in crystallography be addressed for derivatives of this compound?

For macromolecular complexes or twinned crystals, SHELXC/D/E pipelines are robust for experimental phasing. Anomalous scattering (e.g., S-SAD) or molecular replacement with homologous structures (e.g., COX-2 inhibitors) may resolve phase ambiguities. Negative quartet relations in SHELX-90 enhance phase probabilities for larger structures .

Q. What strategies resolve contradictions in synthetic yields or regioselectivity?

  • Yield Optimization : Screen solvents (e.g., acetone vs. tert-butanol) and catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to improve cross-coupling efficiency .
  • Regioselectivity : Use steric/electronic directing groups (e.g., trifluoromethyl) during cyclocondensation to control pyrazole substitution patterns .

Q. How is the biological activity of this compound evaluated in drug discovery contexts?

  • Enzyme Assays : Test inhibition of COX-2 or OSBP (oxysterol-binding protein) using fluorescence polarization assays.
  • Cellular Models : Evaluate cytotoxicity in HEK-293 or HepG2 cells, with IC50 calculations via MTT assays.
  • Molecular Docking : Align the pyridine-pyrazole scaffold into COX-2 active sites (PDB: 3LN1) using AutoDock Vina .

Q. What methodologies assess environmental stability and degradation pathways?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varied pH (1–13) to identify degradation products via HPLC-MS.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life under standard storage conditions .

Q. How can functionalization of the pyrazole ring enhance target specificity?

  • Electrophilic Substitution : Introduce halogens (Cl, F) at the pyrazole 3- or 5-position to modulate electronic properties.
  • Piperidine Conjugation : Attach piperidine-carboxylate groups via acetyl linkages to improve solubility and binding to hydrophobic pockets .

Q. What co-crystallization techniques improve physicochemical properties?

Co-crystallize with 2-aminobenzoic acid or pyridyl derivatives to enhance thermal stability and dissolution rates. Solvent-drop grinding in ethanol/acetonitrile mixtures facilitates co-crystal formation, validated by PXRD and DSC .

Methodological Notes

  • Data Contradictions : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlap in aromatic regions.
  • Crystallographic Refinement : Apply TWIN/BASF commands in SHELXL for twinned data and ADPs (anisotropic displacement parameters) for heavy atoms .
  • Biological Assay Controls : Include reference inhibitors (e.g., Celecoxib for COX-2) to calibrate activity thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid

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